molecular formula C27H23F3N6O2 B10910110 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10910110
M. Wt: 520.5 g/mol
InChI Key: HFTNCITUMMNYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of indole derivatives, which exhibit diverse biological activities. The indole scaffold, characterized by its benzopyrrole structure, has been found in several important synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, with specific odors. The addition of the indole nucleus to medicinal compounds has led to the development of broad-spectrum biological agents .

Preparation Methods

The synthetic routes for this compound involve the assembly of its pyrazole and pyrimidine moieties. While specific methods may vary, here’s a general outline:

  • Pyrazole Synthesis: : The pyrazole ring can be constructed through cyclization reactions. One common approach is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl ketone with an appropriate hydrazine precursor yields the desired pyrazole ring.

  • Pyrimidine Formation: : The pyrimidine core can be synthesized via condensation reactions between 1,3-dimethyl-1H-pyrazol-4-ylamine and trifluoromethyl-substituted aldehydes or ketones.

  • Industrial Production: : Large-scale production methods may involve multistep syntheses, purification, and optimization for yield and purity.

Chemical Reactions Analysis

    Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: The specific products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

    Chemistry: This compound could serve as a building block for designing novel drug candidates.

    Biology: It might exhibit antiviral, anti-inflammatory, or antioxidant properties.

    Medicine: Research could explore its potential as an anticancer or antidiabetic agent.

    Industry: Applications in materials science or agrochemicals are possible.

Mechanism of Action

    Targets: Investigate molecular targets (e.g., enzymes, receptors) that interact with this compound.

    Pathways: Explore signaling pathways affected by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from related structures.

    Similar Compounds: Mention other pyrazole or pyrimidine derivatives with comparable features.

Properties

Molecular Formula

C27H23F3N6O2

Molecular Weight

520.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H23F3N6O2/c1-16-21(15-35(2)33-16)23-14-25(27(28,29)30)32-26(31-23)36-24(18-8-6-10-20(12-18)38-4)13-22(34-36)17-7-5-9-19(11-17)37-3/h5-15H,1-4H3

InChI Key

HFTNCITUMMNYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.